N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide
Description
Historical Development of Thiazolo[3,2-a]pyrimidine Derivatives
The thiazolo[3,2-a]pyrimidine core emerged as a pharmacologically relevant scaffold in the early 21st century, with seminal work by Zhou et al. (2011) identifying its role as a Bcl-2 family protein inhibitor. Initial synthetic routes relied on Biginelli condensation followed by cyclization with ethyl chloroacetate, yielding derivatives with moderate binding affinities (e.g., Ki = 17–534 nM for Bcl-xL). By 2017, structural diversification strategies incorporated substituents at C5 and C6 positions, enhancing anti-inflammatory activity in acute lung injury models.
A pivotal advancement occurred in 2023 with the development of Z-configuration-selective syntheses for 2-arylmethylidene derivatives, enabling precise control over supramolecular interactions. Contemporary methods, such as [3+2]-cycloaddition click chemistry (2024), now allow modular conjugation of thiophene-acetamide groups to the thiazolo[3,2-a]pyrimidine core, achieving yields exceeding 80%.
Table 1: Milestones in Thiazolo[3,2-a]Pyrimidine Development
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-8-7-21-14-15-9(2)12(13(19)17(8)14)16-11(18)6-10-4-3-5-20-10/h3-5,7H,6H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMCVKBJYNWFRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)CC3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide typically involves multiple steps. One common approach is the cyclization of thiophene derivatives with appropriate reagents to form the thiazolo[3,2-a]pyrimidine core. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry can enhance the efficiency and scalability of the synthesis process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Biological Activities
1.1 Antimicrobial Activity
Recent studies have demonstrated that compounds structurally related to N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide exhibit notable antibacterial properties. For instance, the synthesis of similar thiazolo-pyrimidine derivatives has shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . These findings indicate a promising avenue for developing new antimicrobial agents.
1.2 Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly through its action as a cyclooxygenase (COX) inhibitor. Compounds with similar thiazolo-pyrimidine structures have been reported to possess significant inhibitory activity against COX enzymes, which are crucial in the inflammatory process . The SAR studies suggest that specific modifications to the thiazolo-pyrimidine core can enhance anti-inflammatory efficacy.
1.3 Analgesic Effects
In addition to anti-inflammatory properties, compounds structurally related to this thiazolo-pyrimidine derivative have demonstrated analgesic activities. The ability to inhibit COX enzymes correlates with reduced pain perception in preclinical models . This dual action makes it a candidate for pain management therapies.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is critical for enhancing its pharmacological profile:
| Structural Feature | Modification | Effect on Activity |
|---|---|---|
| Thiazolo-Pyrimidine Core | Substituents at positions 4 and 6 | Altered COX inhibition potency |
| Thiophenyl Group | Variations in thiophene substitution | Changes in antimicrobial efficacy |
| Acetamide Functionality | Different acyl groups | Modulation of analgesic properties |
Studies indicate that certain structural modifications can significantly enhance the compound's selectivity and potency against specific biological targets .
Case Studies and Research Findings
Several case studies highlight the effectiveness of compounds related to this compound:
- Cyclooxygenase Inhibition :
- Antibacterial Screening :
Mechanism of Action
The mechanism by which N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
The compound shares structural homology with other thiazolo[3,2-a]pyrimidines and acetamide derivatives. Key analogs include:
Key Observations :
- The thiophen-2-ylacetamide group in the target compound distinguishes it from analogs with bulkier aromatic substituents (e.g., trimethoxybenzylidene in ).
- Triazolothiadiazole-containing analogs exhibit higher enzymatic inhibitory potency (IC50 = 42 ± 1 nM for CDK5/p25) but lack the thiazolo[3,2-a]pyrimidine core.
Key Differences :
- The target compound’s synthesis likely prioritizes thiophene incorporation, whereas analogs focus on aryl/heteroaryl substitutions .
Pharmacological and Physicochemical Properties
Target Compound :
Comparison with Analogs :
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate :
- Exhibits flattened boat conformation in the pyrimidine ring, influencing crystal packing via C–H···O hydrogen bonds.
- Lower solubility due to bulky trimethoxybenzylidene.
N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide :
- IC50 = 42 ± 1 nM (CDK5/p25 inhibition), indicating superior enzyme affinity compared to thiazolo[3,2-a]pyrimidines.
2-(4-(Benzylamino)-1-isopropyl-1H-benzo[d]imidazol-6-yl)butan-1-ol : IC50 = 13 μM, highlighting reduced potency compared to thiophene-acetamide derivatives.
Key Insights :
- Thiophene and pyrimidine fusion synergistically improve target engagement, but triazolothiadiazole analogs outperform in enzymatic inhibition.
Biological Activity
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide is a compound belonging to the thiazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a thiazolopyrimidine core that is known for various interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄OS |
| Molecular Weight | Approx. 264.33 g/mol |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazolopyrimidine Core : This is achieved through cyclization reactions involving thiouracil derivatives.
- Acetylation : The introduction of the acetyl group occurs via acylation reactions.
- Substitution with Thiophene : The thiophene moiety is incorporated through nucleophilic substitution reactions.
These synthetic pathways often require specific reaction conditions to optimize yield and purity.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazolopyrimidine core facilitates hydrogen bonding and π-π interactions, enhancing binding affinity and specificity towards target proteins.
Pharmacological Effects
- Antimicrobial Activity : Studies indicate that compounds in the thiazolopyrimidine class exhibit significant antimicrobial properties against various bacterial strains.
- Antitumor Activity : Research has shown that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Some derivatives demonstrate the ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological effects of this compound in vitro and in vivo:
- Antimicrobial Efficacy : A study published in Medicinal Chemistry demonstrated that derivatives of thiazolopyrimidines showed promising activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Lines : In vitro assays involving human cancer cell lines revealed that this compound inhibited cell growth significantly at low micromolar concentrations .
- Inflammation Models : Animal models treated with this compound showed reduced markers of inflammation, indicating its potential as an anti-inflammatory agent .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via cyclocondensation of key intermediates. A typical method involves refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid, a substituted benzaldehyde (e.g., 2,4,6-trimethoxybenzaldehyde), and sodium acetate in a 1:1 mixture of glacial acetic acid and acetic anhydride for 8–10 hours. Post-reaction, the product is concentrated, filtered, and recrystallized from ethyl acetate/ethanol (3:2), yielding pale yellow crystals (78% yield, mp 427–428 K) . Optimization strategies include:
- Adjusting molar ratios of reagents (e.g., excess benzaldehyde to drive cyclization).
- Varying reflux time (8–12 hours) to balance yield and purity.
- Using alternative solvents (e.g., DMF) to enhance solubility of intermediates.
Q. How is the crystal structure of this compound characterized, and what conformational features influence its reactivity?
Single-crystal X-ray diffraction reveals a puckered thiazolo[3,2-a]pyrimidine core, with the pyrimidine ring adopting a flattened boat conformation (C5 deviation: 0.224 Å from the mean plane). Key structural insights include:
- Dihedral angles : The fused thiazolo-pyrimidine ring forms an 80.94° angle with the benzene ring, impacting π-π stacking interactions .
- Hydrogen bonding : Bifurcated C–H···O bonds create chains along the crystallographic c-axis, stabilizing the lattice .
- Substituent effects : Electron-withdrawing groups (e.g., 2-fluorobenzylidene) increase ring planarity, altering solubility and reactivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data (NMR/IR) and crystallographic results for this compound?
Contradictions often arise from dynamic processes (e.g., tautomerism) or solvent-induced conformational changes. Methodological approaches include:
- Variable-temperature NMR : To detect tautomeric equilibria or rotational barriers in the thiophene or acetamide moieties .
- DFT calculations : Compare experimental IR spectra with computed vibrational modes to validate conformers .
- Polymorph screening : Crystallize the compound in different solvents (e.g., ethanol vs. acetonitrile) to isolate multiple forms and correlate with spectral data .
Q. What strategies are effective for optimizing bioavailability through structural modifications?
Bioavailability enhancement focuses on improving solubility and metabolic stability:
- Substituent engineering : Introduce polar groups (e.g., hydroxyl or carboxyl) at the 3- or 7-methyl positions to increase water solubility .
- Prodrug design : Mask the 5-oxo group as a labile ester or amide to enhance membrane permeability .
- SAR studies : Replace the thiophene-2-yl moiety with bioisosteres (e.g., furan or pyridine) to balance lipophilicity and target affinity .
Q. How do substituents on the benzylidene ring influence pharmacological activity?
Substituents modulate electronic and steric properties, affecting target binding. For example:
- Electron-donating groups (e.g., methoxy) : Enhance π-stacking with aromatic residues in enzyme active sites, improving inhibitory potency against kinases .
- Halogen substituents (e.g., fluorine) : Increase metabolic stability by reducing cytochrome P450-mediated oxidation .
- Steric bulk (e.g., trimethoxy groups) : May hinder binding to compact active sites but improve selectivity for larger pockets .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
